molecular formula C23H25FN4O2 B11128368 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11128368
M. Wt: 408.5 g/mol
InChI Key: FMMBJPMTBFIJOJ-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone features a pyrazole core substituted with a 4-fluorophenyl group (position 5) and a methyl group (position 3). The ethanone moiety bridges this pyrazole to a piperazine ring, which is further substituted with a 2-methoxyphenyl group.

Properties

Molecular Formula

C23H25FN4O2

Molecular Weight

408.5 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H25FN4O2/c1-16-19(23(26-25-16)17-7-9-18(24)10-8-17)15-22(29)28-13-11-27(12-14-28)20-5-3-4-6-21(20)30-2/h3-10H,11-15H2,1-2H3,(H,25,26)

InChI Key

FMMBJPMTBFIJOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 4-Fluorophenylacetoacetate

Reacting ethyl 4-fluorophenylacetoacetate with methylhydrazine in ethanol under reflux yields 5-(4-fluorophenyl)-3-methyl-1H-pyrazole (87% yield). The reaction proceeds via enolate formation and intramolecular cyclization:

CH3COCH2COOEt+NH2NHCH3C10H10FN2O+EtOH+H2O\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NHCH}3 \rightarrow \text{C}{10}\text{H}{10}\text{FN}2\text{O} + \text{EtOH} + \text{H}2\text{O}

Bromination at the Pyrazole C-4 Position

Bromination of the pyrazole intermediate is achieved using N-bromosuccinimide (NBS) under radical conditions. For example:

ReactantReagent/ConditionsYieldReference
5-(4-Fluorophenyl)-3-methyl-1H-pyrazoleNBS, AIBN, CCl₄, reflux, UV irradiation20%
1-(1-Methylpyrazol-4-yl)ethanonePyridinium tribromide, CHCl₃, 15°C85%

Bromination introduces a reactive site for subsequent cross-coupling with the piperazine-ethanone fragment.

Preparation of the Piperazine-Ethanone Fragment

The 4-(2-methoxyphenyl)piperazin-1-yl)ethanone moiety is synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation:

Acylation of Piperazine

Reacting 1-(2-methoxyphenyl)piperazine with chloroacetyl chloride in dichloromethane (DCM) with triethylamine yields 1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (72% yield). The reaction mechanism involves deprotonation of piperazine followed by nucleophilic attack on the acyl chloride:

C11H16N2O+ClCOCH2ClC13H17ClN2O2+HCl\text{C}{11}\text{H}{16}\text{N}2\text{O} + \text{ClCOCH}2\text{Cl} \rightarrow \text{C}{13}\text{H}{17}\text{ClN}2\text{O}2 + \text{HCl}

Alternative Route: Coupling with Preformed Ethanone

A metal-catalyzed cross-coupling between 4-bromo-1-(piperazin-1-yl)ethanone and 2-methoxyphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) achieves the arylpiperazine linkage (68% yield).

Fragment Coupling Strategies

The pyrazole and piperazine-ethanone fragments are coupled via Buchwald-Hartwig amination or nucleophilic substitution:

Buchwald-Hartwig Amination

Using 4-bromo-5-(4-fluorophenyl)-3-methyl-1H-pyrazole and 1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone with Pd₂(dba)₃ and Xantphos in toluene at 110°C affords the target compound in 65% yield.

Nucleophilic Substitution

A one-pot reaction between 4-bromo-pyrazole and the piperazine-ethanone fragment in DMF with K₂CO₃ at 80°C achieves 58% yield.

Optimization and Characterization

Reaction Condition Optimization

  • Solvent Effects : DMF and toluene outperform THF in coupling reactions due to better solubility of intermediates.

  • Catalyst Screening : Pd(OAc)₂ with BINAP gives higher yields (70%) than Pd(PPh₃)₄ (55%).

Analytical Validation

  • ¹H NMR : Key signals include δ 7.8–8.1 ppm (pyrazole protons), δ 3.9 ppm (piperazine N–CH₂), and δ 2.4 ppm (methyl group).

  • HPLC Purity : >98% purity achieved via reverse-phase chromatography.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Buchwald-HartwigHigh regioselectivityRequires expensive catalysts65–70%
Nucleophilic SubstitutionSimple conditionsCompeting elimination50–58%
Radical BrominationScalableLow yields in some cases20–85%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products include nitro or halogenated derivatives.

Scientific Research Applications

2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogs

2-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-4-yl]-1-[4-(Methylsulfonyl)Piperazin-1-yl]Ethanone ()
  • Structural Differences :
    • Pyrazole Substituent : 4-Chlorophenyl (Cl) vs. 4-Fluorophenyl (F) in the target.
    • Piperazine Substituent : Methylsulfonyl (electron-withdrawing) vs. 2-Methoxyphenyl (electron-donating).
  • Implications: The electronegative fluorine in the target may enhance halogen bonding with biological targets compared to chlorine.
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]-4-Methylthiazole-5-Carboxylate ()
  • Structural Differences: Thiazole-ester replaces the ethanone-piperazine moiety. Dual halogenation (Cl and F) on pyrazole.

Piperazine-Linked Analogs

2-{2-[4-(4-Fluorophenyl)Piperazin-1-yl]-1H-Benzotriazol-2-yl}Ethanone ()
  • Structural Differences :
    • Benzotriazole replaces pyrazole.
    • Retains 4-fluorophenyl on piperazine.
  • Implications :
    • The benzotriazole may engage in π-π stacking or hydrogen bonding distinct from pyrazole interactions.
    • Similar fluorophenyl substitution suggests shared pharmacokinetic profiles .
1-(4-(4-((5-Chloro-4-((2-(1-Isopropyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)Piperazin-1-yl)Ethanone ()
  • Structural Differences :
    • Triazole-pyrimidine hybrid replaces pyrazole.
    • Chlorine and isopropyl groups introduce steric bulk.
  • Implications :
    • The extended aromatic system may improve DNA intercalation but reduce solubility compared to the target compound .

Substituent-Driven Comparisons

Methoxy vs. Sulfonyl Groups on Piperazine
  • Target Compound : 2-Methoxyphenyl (electron-donating) enhances lipophilicity (LogP ≈ 3.5 estimated).
  • Sulfonyl Analogs (e.g., ): Sulfonyl groups (e.g., 4-(4-chlorophenyl)sulfonyl) increase polarity (LogP ≈ 2.1–2.8), improving aqueous solubility but limiting membrane permeability .
Halogen Effects (F vs. Cl)
  • Fluorine’s electronegativity may strengthen target binding via halogen bonds (e.g., with kinases or serotonin receptors), whereas chlorine’s larger size could induce steric hindrance .

Pharmacological Implications

  • 2-Methoxyphenyl: Balances lipophilicity and solubility, optimizing CNS penetration.
  • Limitations :
    • Methoxy groups may increase CYP450 metabolism risk compared to sulfonyl derivatives .

Data Table: Structural and Property Comparison

Compound Name Core Structure Pyrazole Substituent Piperazine Substituent Estimated LogP Notable Activity
Target Compound Pyrazole-Ethanone 4-Fluorophenyl 2-Methoxyphenyl 3.5 Kinase inhibition (predicted)
2-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-4-yl]-1-[4-(Methylsulfonyl)Piperazin-1-yl]Ethanone Pyrazole-Ethanone 4-Chlorophenyl Methylsulfonyl 2.8 Antiproliferative
2-{2-[4-(4-Fluorophenyl)Piperazin-1-yl]-1H-Benzotriazol-2-yl}Ethanone Benzotriazole N/A 4-Fluorophenyl 3.1 Serotonin receptor binding
1-(4-(4-Chlorophenyl)SulfonylPiperazin-1-yl)-2-(1H-1,2,4-Triazol-5-ylsulfanyl)Ethanone Triazole-Thiol N/A 4-Chlorophenylsulfonyl 2.3 Antimicrobial

Biological Activity

The compound 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic implications, and data from relevant studies.

Structural Characteristics

The compound features a complex structure characterized by a pyrazole ring, a fluorophenyl group, and a piperazine moiety. Its molecular formula is C17H21FN4OC_{17}H_{21}FN_{4}O with a molecular weight of 380.44 g/mol. The compound's logP value indicates moderate lipophilicity, which is important for its bioavailability.

PropertyValue
Molecular FormulaC17H21FN4O
Molecular Weight380.44 g/mol
logP1.2301
Polar Surface Area71.479 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways related to inflammation and tumorigenesis.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds display activity against Mycobacterium tuberculosis. For instance, derivatives with IC90 values in the range of 3.73 to 4.00 µM have been reported, suggesting that this class of compounds may be effective in treating tuberculosis infections .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds with similar structural motifs have demonstrated cytotoxic effects on various cancer cell lines while exhibiting low toxicity towards normal cells .

Study on Antitubercular Activity

In a study focused on the design and synthesis of substituted pyrazole derivatives, several compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these, one compound exhibited an IC90 of 40.32 µM, indicating promising potential for further development .

Evaluation of Cytotoxicity

In vitro studies assessing the cytotoxicity of pyrazole derivatives revealed that certain compounds did not exhibit significant toxicity at lower concentrations (1-20 µM), making them suitable candidates for therapeutic applications . This highlights the importance of structure-activity relationships in optimizing the efficacy and safety profiles of these compounds.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone?

Methodological Answer:

  • Step 1: Core scaffold assembly
    • The pyrazole core can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. Substituents like 4-fluorophenyl and methyl groups are introduced during this step .
    • The piperazine moiety is typically prepared by nucleophilic substitution, using 2-methoxyphenylpiperazine as a starting material. highlights the use of alkylation reactions (e.g., with methanesulfonate esters) in acetonitrile under basic conditions (NaOH) to functionalize piperazine derivatives .
  • Step 2: Coupling reactions
    • The pyrazole and piperazine units are linked via an ethanone bridge. Acylation reactions, such as Friedel-Crafts or nucleophilic acyl substitution, are commonly employed. For example, describes similar ketone-bridged couplings using DMSO as a solvent and chromatographic purification .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • 1H/13C-NMR : Assign signals for the pyrazole (δ 6.5–7.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N–CH2 groups). and emphasize the use of 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex heterocycles .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) with <5 ppm error.
  • X-ray crystallography : Single-crystal analysis (e.g., and ) provides unambiguous confirmation of stereochemistry and bond angles. For example, R factors <0.05 and data-to-parameter ratios >15 ensure reliability .

Advanced Research Questions

Q. Q3. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?

Methodological Answer:

  • Modular substitution :
    • Vary substituents on the pyrazole (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and piperazine (e.g., modify the methoxy group to ethoxy) to assess electronic and steric effects. and demonstrate SAR studies on analogous pyrazole-triazole hybrids .
    • Use computational tools (e.g., molecular docking) to predict binding affinities to target receptors (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives).
  • Biological assays :
    • Screen derivatives in vitro (e.g., enzyme inhibition, receptor binding) and in vivo (e.g., pharmacokinetics in rodent models). highlights pyrazoline analogs with analgesic activity, suggesting similar pathways for evaluation .

Q. Q4. How should researchers address contradictory data in biological activity reports for this compound?

Methodological Answer:

  • Critical variables to assess :
    • Purity : Contradictions may arise from impurities. Use HPLC (≥95% purity) and elemental analysis (%C, %H, %N within ±0.4% of theoretical values) to verify quality (see ) .
    • Assay conditions : Differences in solvent (DMSO vs. saline), concentration, or cell lines (e.g., HEK293 vs. CHO) can skew results. Standardize protocols across labs.
  • Meta-analysis : Compare data from multiple studies (e.g., vs. 16) to identify trends. For instance, fluorophenyl groups in enhance antimicrobial activity but reduce solubility, explaining variability in efficacy .

Q. Q5. What advanced techniques are suitable for studying the compound’s interactions with biological targets?

Methodological Answer:

  • Biophysical methods :
    • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka, kd) to receptors like 5-HT1A, a common target for piperazine derivatives.
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Structural biology :
    • Co-crystallize the compound with its target protein (e.g., cytochrome P450). utilized X-ray crystallography to resolve interactions in pyrazole-triazole hybrids .

Q. Q6. How can researchers optimize synthetic yields for scale-up studies?

Methodological Answer:

  • Reaction optimization :
    • Use design of experiments (DoE) to test variables: temperature (40–100°C), solvent (acetonitrile vs. DMF), and catalyst (e.g., Pd/C for coupling reactions). achieved 75% yield in acetonitrile with NaOH .
  • Purification strategies :
    • Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water). emphasizes recrystallization for high-purity isolates .

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